N-[2-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide
Description
N-[2-(1H-Benzimidazol-2-yl)phenyl]cyclopropanecarboxamide is a synthetic compound featuring a benzimidazole core fused to a phenyl ring, with a cyclopropanecarboxamide substituent at the ortho position. The benzimidazole moiety is a nitrogen-containing heterocycle known for its diverse biological activities, including enzyme inhibition and antimicrobial properties . The cyclopropane ring, a strained three-membered carbon structure, is often incorporated to enhance metabolic stability and modulate physicochemical properties.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c21-17(11-9-10-11)20-13-6-2-1-5-12(13)16-18-14-7-3-4-8-15(14)19-16/h1-8,11H,9-10H2,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAMZCQRXFHFFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization to form the benzimidazole ring . The subsequent attachment of the cyclopropane carboxamide group can be achieved through various methods, including the reaction of the benzimidazole derivative with cyclopropanecarboxylic acid or its derivatives under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can modify the benzimidazole ring, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce reduced benzimidazole derivatives . Substitution reactions can result in a wide range of substituted benzimidazole compounds with varying biological activities .
Scientific Research Applications
N-[2-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity . This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in cancer cells . The cyclopropane carboxamide group may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues with Benzimidazole and Cyclopropanecarboxamide Motifs
Table 1: Key Structural and Functional Comparisons
Key Observations
Positional Effects of Substituents :
- The placement of the cyclopropanecarboxamide group (ortho vs. meta) significantly influences biological activity. For example, N-[2-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide may exhibit different binding affinities compared to its meta-substituted analog due to steric and electronic variations .
Role of Heterocyclic Cores :
- Benzimidazole derivatives (e.g., semicarbazone hybrids in ) demonstrate potent α-glucosidase inhibition, suggesting that the target compound could share similar mechanisms. In contrast, benzothiazole-containing analogs (e.g., ) prioritize structural diversity over direct functional overlap.
Biological Activity Divergence :
- The cyclopropanecarboxamide group is versatile: in cyprofuram , it contributes to pesticidal properties, whereas in semicarbazone-benzimidazole hybrids , it enhances enzyme inhibitory activity. This highlights the scaffold’s adaptability to distinct applications.
Comparative Efficacy: The α-glucosidase inhibitory activity of semicarbazone-benzimidazole compounds (IC50 ~12.88 μg/mL) surpasses that of acarbose (IC50 ~40.06 μg/mL) .
Biological Activity
N-[2-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Overview of Benzimidazole Derivatives
Benzimidazole derivatives are known for their diverse pharmacological profiles, including antibacterial, antifungal, antiviral, and anticancer properties. The incorporation of various substituents on the benzimidazole scaffold can significantly influence the biological activity of these compounds. N-[2-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide is one such derivative that has been studied for its therapeutic potential.
Antibacterial Activity
Research has demonstrated that benzimidazole derivatives exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, studies have shown that compounds similar to N-[2-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide possess potent inhibitory effects against Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Benzimidazole Derivatives
| Compound Name | MIC (µg/ml) | Target Bacteria |
|---|---|---|
| N-[2-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide | 4 | S. aureus |
| Compound A | 8 | E. coli |
| Compound B | 2 | M. luteus |
Antifungal Activity
In addition to antibacterial properties, benzimidazole derivatives have shown antifungal activity. For example, compounds with similar structures have been tested against fungi such as Candida albicans and Aspergillus fumigatus, demonstrating varying degrees of effectiveness .
Structure-Activity Relationship (SAR)
The SAR of N-[2-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide indicates that modifications to the benzimidazole core and the cyclopropanecarboxamide moiety can enhance biological activity. Substituents at specific positions on the phenyl ring have been correlated with increased potency against bacterial strains.
Figure 1: General Structure of Benzimidazole Derivatives
Benzimidazole Structure
Study 1: Synthesis and Evaluation
A study synthesized several benzimidazole derivatives, including N-[2-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide, and evaluated their biological activities. The results indicated that this compound exhibited notable antibacterial activity with an MIC comparable to standard antibiotics .
Study 2: In Vivo Efficacy
Another research effort focused on the in vivo efficacy of this compound in animal models infected with resistant bacterial strains. The findings revealed a significant reduction in bacterial load, suggesting its potential as a therapeutic agent in treating infections caused by resistant pathogens .
Q & A
Q. What are the optimal synthetic routes and purification methods for N-[2-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide?
The compound is typically synthesized via coupling reactions between cyclopropanecarboxylic acid derivatives and benzimidazole-containing intermediates. Key steps include:
- Bromopyridine coupling : Using Pinacoboronate intermediates (e.g., compound 11 in ) with brominated heterocycles under Suzuki-Miyaura conditions, yielding derivatives with 43–13% efficiency .
- Reflux conditions : Heating intermediates (e.g., benzimidazole-aniline derivatives) in methanol or DMF at 100°C for 4–6 hours under reflux, followed by recrystallization in methanol for purification .
- Critical purification steps : Column chromatography (silica gel, ethyl acetate/hexane gradients) and HPLC (≥98% purity validation) .
Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?
- NMR spectroscopy : - and -NMR to verify cyclopropane, benzimidazole, and amide moieties (e.g., δ ~1.3 ppm for cyclopropane protons) .
- X-ray crystallography : SHELX software (SHELXL for refinement) resolves bond lengths and angles, particularly for cyclopropane ring strain analysis (e.g., C–C bonds ~1.51 Å) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 370.220) .
Q. How is the compound’s preliminary biological activity assessed in vitro?
- Enzyme inhibition assays : Dose-response curves against targets like RIPK3 (IC determination via fluorescence polarization) .
- Cell viability assays : MTT or ATP-lite protocols in cancer/non-cancer cell lines to evaluate cytotoxicity (e.g., EC values in µM range) .
- Binding affinity studies : Surface plasmon resonance (SPR) or ITC to measure interactions with proteins like EGFR or COMT .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s binding mode with targets like RIPK3 or EGFR?
- Pharmacophore-based virtual screening : Align compound features (e.g., benzimidazole as hydrogen bond donor, cyclopropane as hydrophobic core) with target active sites .
- Molecular dynamics (MD) simulations : Nanosecond-scale simulations (e.g., using GROMACS) to assess stability of ligand-receptor complexes, focusing on key residues (e.g., RIPK3’s kinase domain) .
- Free energy calculations : MM-PBSA/GBSA to quantify binding affinities and guide SAR .
Q. How do researchers resolve contradictions in reported biological activity across studies?
- Assay validation : Cross-check results using orthogonal methods (e.g., SPR vs. ITC for binding) .
- Purity verification : Re-analyze compounds via HPLC and LC-MS to rule out degradation products .
- Species-specific effects : Compare activity in human vs. murine cell lines to identify metabolic differences .
Q. What strategies improve the compound’s metabolic stability and pharmacokinetics?
- Prodrug design : Introduce ester or phosphate groups to enhance solubility (e.g., lactate salt formulations in ) .
- Liver microsome assays : Identify metabolic hotspots (e.g., cyclopropane ring oxidation) and block them with fluorinated substituents .
- In silico ADMET prediction : Use tools like SwissADME to optimize logP (<5) and reduce CYP450 inhibition .
Q. How are structure-activity relationships (SAR) systematically explored for derivatives?
- Substituent variation : Synthesize analogs with modified benzimidazole (e.g., 5-methylpyrazole) or cyclopropane (e.g., fluoro-substituted) groups .
- Bioisosteric replacement : Replace amide with sulfonamide or urea to enhance hydrogen bonding .
- 3D-QSAR modeling : CoMFA/CoMSIA to correlate spatial-electronic features with activity .
Q. What experimental designs validate target selectivity against off-target kinases?
- Kinase profiling panels : Screen against 100+ kinases (e.g., DiscoverX KINOMEscan) to identify selectivity ratios .
- Competitive binding assays : Use ATP-competitive probes (e.g., []-staurosporine) to quantify displacement .
- Cellular pathway analysis : RNA-seq or phosphoproteomics to confirm downstream effector modulation .
Q. How can polymorphism or crystallinity issues be addressed during formulation?
- Differential scanning calorimetry (DSC) : Identify polymorphic transitions (e.g., melting points ~200–220°C) .
- Powder X-ray diffraction (PXRD) : Compare experimental vs. simulated patterns to ensure crystalline consistency .
- Co-crystallization : Use counterions (e.g., picrate) to stabilize the lattice .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
